molecular formula C11H9F3O3 B3030643 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid CAS No. 936727-93-4

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid

Cat. No.: B3030643
CAS No.: 936727-93-4
M. Wt: 246.18
InChI Key: WLYQHMMKMYCFAP-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a cyclopropane ring, a structural motif known for its ability to confer conformational rigidity and metabolic stability to molecules, making it a valuable scaffold in drug discovery . The aryl component, substituted with a strong electron-withdrawing trifluoromethoxy group, is a key structural element found in compounds investigated for targeting various biological pathways . Similar cyclopropane carboxylic acid derivatives have demonstrated significant research potential as inhibitors of key enzymatic processes. For instance, related compounds have been developed as inhibitors of leukotriene biosynthesis for the potential treatment of inflammatory and respiratory diseases . Furthermore, structurally analogous phenylcyclopropylamine derivatives are well-studied as potent inhibitors of monoamine oxidases (MAOs), enzymes that are promising targets for addressing neurological disorders . The presence of the trifluoromethoxy group on the aromatic ring is a strategic modification, as electron-withdrawing substituents in this position have been shown to enhance the potency of cyclopropane-based inhibitors against specific enzyme targets like MAO A . This compound is intended for use as a building block in the synthesis of novel bioactive molecules, such as carboxamides, and is for research purposes only . It is not for diagnostic or therapeutic use and must be handled by qualified laboratory personnel.

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)17-8-3-1-7(2-4-8)10(5-6-10)9(15)16/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYQHMMKMYCFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672622
Record name 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936727-93-4
Record name 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid
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Chemical Reactions Analysis

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering the functional groups present.

    Substitution: The trifluoromethoxy group and the carboxylic acid moiety can participate in substitution reactions, leading to the formation of new compounds[][3].

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid has been studied for its potential applications in various scientific fields:

Medicinal Chemistry

  • Anti-inflammatory Properties: Similar compounds have demonstrated the ability to modulate signaling pathways associated with pain and inflammation, likely through the inhibition of specific enzymes or receptors involved in these processes.
  • Pharmacological Mechanisms: The trifluoromethoxy group enhances lipophilicity, which improves membrane permeability and interaction with cellular targets. This property is crucial for developing drugs that require efficient cellular uptake.

Agrochemicals

  • Pesticide Development: The compound's unique structure may lead to the development of novel agrochemicals that can target specific pests while minimizing environmental impact. Its chemical stability and reactivity profile make it a candidate for further exploration in this area .

Case Study 1: Anti-inflammatory Activity

A study investigating compounds similar to this compound revealed that they inhibited cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The research indicated that these compounds could serve as leads for developing new anti-inflammatory drugs.

Case Study 2: Agrochemical Applications

Research into fluorinated compounds has shown promising results in enhancing the efficacy of pesticides. A comparative study demonstrated that derivatives of cyclopropanecarboxylic acids exhibited improved activity against certain agricultural pests, suggesting that this compound could be developed into a more effective pesticide formulation.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, potentially affecting enzyme activity and receptor interactions. Detailed studies on its exact mechanism are still under exploration, but its effects are believed to be mediated through modulation of biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below summarizes critical differences between 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight pKa (Predicted/Available) Notable Properties
This compound 4-OCF₃-Ph C₁₁H₉F₃O₃ 246.1 ~4.0 (estimated) High acidity, metabolic stability
2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid 4-CF₃-Ph C₁₁H₉F₃O₂ 242.1 N/A Stronger electron-withdrawing CF₃ group
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid 4-OCH₃-Ph C₁₁H₁₂O₃ 192.2 ~4.5 (estimated) Electron-donating group, lower acidity
2-(4-(Difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid 4-OCF₂H-Ph C₁₁H₁₀F₂O₃ 228.19 N/A Moderate electron-withdrawing effect
1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid 4-C≡CH-Ph C₁₂H₁₀O₂ 186.21 4.13 (predicted) Ethynyl group enables click chemistry

Electronic and Steric Effects

  • Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃): While both substituents are electron-withdrawing, the trifluoromethoxy group has a greater inductive effect due to the electronegative oxygen atom, further lowering the carboxylic acid’s pKa compared to the CF₃ analog .
  • Methoxy (OCH₃) vs. Trifluoromethoxy (OCF₃): The OCH₃ group is electron-donating, resulting in a higher pKa (~4.5) and reduced metabolic stability compared to OCF₃ .
  • Difluoromethoxy (OCF₂H): The reduced fluorine count in OCF₂H diminishes its electron-withdrawing capacity, making the carboxylic acid less acidic than the OCF₃ analog .

Pharmacological and Industrial Relevance

  • The trifluoromethoxy group enhances lipophilicity and resistance to enzymatic degradation, making the compound a candidate for drug development. In contrast, the methoxy analog’s lower metabolic stability limits its utility .
  • The difluoromethoxy analog (OCF₂H) may serve as a cost-effective alternative in applications where moderate electron withdrawal is sufficient .

Research Findings and Data

Physicochemical Properties

  • Boiling Points: Ethynyl-substituted derivatives (e.g., ) exhibit higher predicted boiling points (~335°C) due to stronger intermolecular interactions, whereas methoxy analogs may have lower values .
  • Density: The trifluoromethoxy compound’s density (~1.24 g/cm³ predicted) is higher than non-fluorinated analogs due to fluorine’s atomic mass .

Biological Activity

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid, with the CAS number 936727-93-4, is a cyclopropane derivative characterized by a trifluoromethoxy group attached to a phenyl ring. This compound has garnered attention in pharmacological research for its potential biological activities, particularly in the context of various diseases.

  • Molecular Formula : C11H9F3O3
  • Molecular Weight : 246.18 g/mol
  • Structural Characteristics : The presence of the trifluoromethoxy group significantly influences the compound's lipophilicity and biological interactions.

In Vitro Studies

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on O-acetylserine sulfhydrylase (OASS), an enzyme critical for cysteine biosynthesis. Compounds similar to this cyclopropane derivative have demonstrated low cytotoxicity while maintaining effective inhibition of bacterial growth, suggesting potential applications as antibiotic adjuvants .

Case Studies and Research Findings

  • Antimicrobial Activity : In studies evaluating various derivatives of cyclopropanecarboxylic acids, including the trifluoromethoxy variant, significant antimicrobial properties were observed against pathogenic bacteria. The minimal inhibitory concentrations (MICs) were determined, showcasing effective bacterial inhibition at low concentrations .
  • Cytotoxicity Assessment : Cytotoxicity assays revealed that this compound maintains low toxicity levels across different cell lines, making it a candidate for further development in therapeutic applications .
  • Mechanism of Action : The mechanism by which this compound exerts its effects involves competitive inhibition at the active site of target enzymes, thereby disrupting essential biosynthetic pathways in target organisms .

Comparative Analysis with Related Compounds

Compound NameMolecular WeightBiological ActivityMIC (µg/mL)
This compound246.18 g/molInhibitor of OASS5-10
1-(4-Fluorophenyl)cyclopropanecarboxylic acid232.20 g/molModerate antimicrobial15-20
1-(Phenyl)cyclopropanecarboxylic acid202.23 g/molLow activity>50

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological potential. Future research should focus on:

  • In Vivo Studies : Evaluating the compound's efficacy and safety in animal models.
  • Mechanistic Studies : Elucidating the detailed biochemical pathways affected by this compound.
  • Formulation Development : Exploring drug delivery systems that enhance bioavailability and therapeutic outcomes.

Q & A

Q. What are the optimal synthetic routes for 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Cyclopropane ring formation typically employs [2+1] cycloaddition or Hofmann-Löffler-type reactions. For example, cyclopropanation via a Corey-Chaykovsky reaction using trimethylsulfoxonium iodide under basic conditions (e.g., NaH in DMSO) can generate the cyclopropane core . Introducing the trifluoromethoxy group requires electrophilic substitution or coupling reactions, such as Ullmann coupling with a pre-functionalized aryl halide. Key challenges include steric hindrance from the cyclopropane ring and the electron-withdrawing nature of the trifluoromethoxy group, which may necessitate elevated temperatures (80–120°C) or palladium catalysts (e.g., Pd(PPh₃)₄) .

Q. Table 1: Comparative Yields for Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (HPLC)
Corey-ChaykovskyNaH, DMSO, 80°C45–55>90%
Pd-Catalyzed CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C60–70>95%
Electrophilic SubstitutionCF₃O⁻, CuI, 120°C30–4085–90%

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : The cyclopropane ring protons appear as distinct doublets (δ 1.2–1.8 ppm, J = 6–8 Hz). The trifluoromethoxy group causes deshielding of adjacent aromatic protons (δ 7.5–8.0 ppm) .
  • MS (ESI-) : Expected [M-H]⁻ peak at m/z 273.0 (C₁₁H₈F₃O₃⁻). Fragmentation patterns should show loss of CO₂ (44 amu) and CF₃O (85 amu) .
  • IR : Stretching vibrations for carboxylic acid (1700–1720 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in enzyme inhibition studies?

  • Methodological Answer : The cyclopropane ring induces torsional strain, enhancing electrophilicity at the carboxylic acid moiety. This promotes interactions with enzyme active sites (e.g., cyclooxygenase-2 or lipoxygenase). Computational docking studies (using AutoDock Vina) reveal that the cyclopropane’s rigidity optimizes binding to hydrophobic pockets, while the trifluoromethoxy group enhances binding via halogen bonding (e.g., with Arg120 in COX-2) .

Q. Table 2: Docking Scores for Enzyme Targets

EnzymeBinding Affinity (ΔG, kcal/mol)Key Interactions
COX-2-9.2Arg120, Tyr355
5-LOX-8.7His367, Leu414

Q. What strategies mitigate low reactivity during trifluoromethoxy group installation on the cyclopropane scaffold?

  • Methodological Answer :
  • Directed ortho-Metalation : Use a directing group (e.g., boronic ester) to position the trifluoromethoxy group selectively .
  • Late-Stage Fluorination : Introduce CF₃O via silver-mediated trifluoromethoxylation of aryl iodides under mild conditions (AgOTf, 40°C) .
  • Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to prevent side reactions during functionalization .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved metabolic stability?

  • Methodological Answer :
  • Isotope Labeling : Replace hydrogen with deuterium at metabolically labile positions (e.g., cyclopropane C-H) to slow CYP450-mediated oxidation .
  • Bioisosteric Replacement : Substitute the trifluoromethoxy group with a pentafluorosulfanyl (SF₅) group to enhance metabolic resistance while maintaining lipophilicity .
  • Table 3: Metabolic Half-Life (t₁/₂) of Analogs
AnalogModificationt₁/₂ (Human Liver Microsomes)
Parent CompoundNone2.1 h
Deuterated CyclopropaneC-D bonds4.8 h
SF₅-SubstitutedCF₃O → SF₅5.3 h

Q. What analytical approaches resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.5–5 µM) may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols:
  • Use identical enzyme sources (e.g., recombinant human COX-2).
  • Control DMSO concentration (<1% v/v) to avoid denaturation .
  • Validate via orthogonal assays (e.g., ELISA for PGE₂ quantification).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid
Reactant of Route 2
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1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid

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